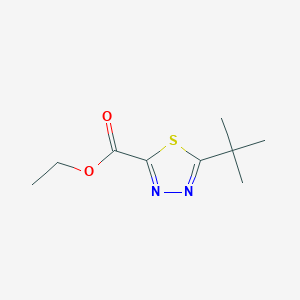
1-(3-Nitrobenzoyl)piperazine
Overview
Description
1-(3-Nitrobenzoyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine is a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring The compound this compound is characterized by the presence of a nitrobenzoyl group attached to the piperazine ring
Mechanism of Action
Target of Action
It’s worth noting that piperazine compounds, which 1-(3-nitrobenzoyl)piperazine is a derivative of, are known to act as gaba receptor agonists .
Mode of Action
This compound likely interacts with its targets in a manner similar to other piperazine compounds. Piperazine compounds generally mediate their anthelmintic action by paralyzing parasites, allowing the host body to easily remove or expel the invading organism . This action is mediated by its agonist effects upon the inhibitory GABA (γ-aminobutyric acid) receptor .
Result of Action
Based on the mode of action of piperazine compounds, it can be inferred that this compound may cause paralysis in certain organisms, potentially leading to their expulsion from the host body .
Biochemical Analysis
Cellular Effects
The effects of 1-(3-Nitrobenzoyl)piperazine on cellular processes are multifaceted. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of key signaling molecules, leading to changes in downstream cellular responses. In cancer cells, this compound has demonstrated cytotoxic effects, inducing apoptosis through the activation of caspases and the mitochondrial pathway . Furthermore, it can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions such as proliferation and differentiation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary modes of action is the inhibition of specific enzymes by binding to their active sites. This binding can result in the inhibition or activation of the enzyme, depending on the nature of the interaction. Additionally, the compound can induce changes in gene expression by interacting with DNA or RNA-binding proteins, leading to alterations in transcriptional activity. The nitrobenzoyl group of this compound is also involved in redox reactions, which can generate reactive oxygen species and influence cellular redox homeostasis .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term impact on cellular function. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation over time, particularly in the presence of light and heat. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular metabolism and gene expression, indicating its potential for long-term biochemical modulation .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, the compound has been observed to have minimal toxic effects, while higher doses can induce significant toxicity and adverse effects. Studies have shown that there is a threshold dose beyond which the compound’s cytotoxic effects become pronounced, leading to cell death and tissue damage. These findings underscore the importance of careful dosage optimization in therapeutic applications of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing overall metabolic homeostasis. Additionally, this compound can affect the levels of key metabolites, thereby modulating cellular energy balance and biosynthetic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as ATP-binding cassette (ABC) transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions play a crucial role in determining the compound’s bioavailability and efficacy in biochemical applications .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects. For example, the presence of this compound in the mitochondria can enhance its ability to modulate mitochondrial function and induce apoptosis .
Preparation Methods
The synthesis of 1-(3-Nitrobenzoyl)piperazine typically involves the acylation of piperazine with 3-nitrobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like chloroform. The mixture is cooled to 0°C to facilitate the reaction . The general reaction scheme is as follows:
Piperazine+3-Nitrobenzoyl Chloride→this compound
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-(3-Nitrobenzoyl)piperazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and piperazine.
Common reagents and conditions used in these reactions include hydrogen gas with palladium on carbon for reduction, sodium hydroxide for hydrolysis, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Nitrobenzoyl)piperazine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural features.
Radiopharmaceuticals: Modified piperazine derivatives are used in the labeling of biomolecules for imaging and diagnostic purposes.
Comparison with Similar Compounds
1-(3-Nitrobenzoyl)piperazine can be compared with other benzoyl-substituted piperazines, such as 1-(4-Nitrobenzoyl)piperazine and 1-(4-Fluorobenzoyl)piperazine. These compounds share similar structural features but differ in the nature and position of the substituents on the benzoyl ring. The presence of different substituents can significantly influence the chemical reactivity, biological activity, and physical properties of these compounds .
Similar Compounds
- 1-(4-Nitrobenzoyl)piperazine
- 1-(4-Fluorobenzoyl)piperazine
- 1-(4-Methylbenzoyl)piperazine
The uniqueness of this compound lies in the specific positioning of the nitro group, which can affect its electronic properties and reactivity compared to its isomers and other substituted piperazines.
Properties
IUPAC Name |
(3-nitrophenyl)-piperazin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c15-11(13-6-4-12-5-7-13)9-2-1-3-10(8-9)14(16)17/h1-3,8,12H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCPOEOGSICKJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375061 | |
| Record name | 1-(3-nitrobenzoyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
341529-34-8 | |
| Record name | 1-(3-nitrobenzoyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 341529-34-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-5-methyl-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B1586294.png)

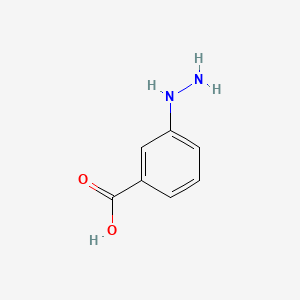
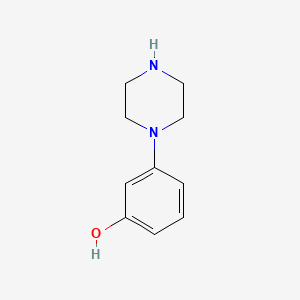



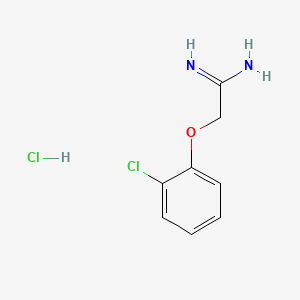
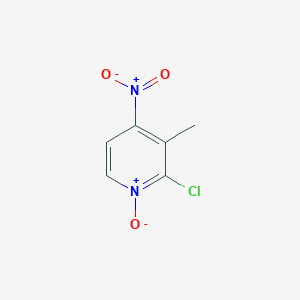
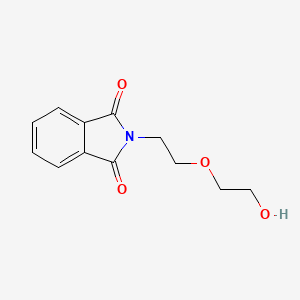

![6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine](/img/structure/B1586312.png)
